Benzmetanide

NKCC1 inhibition Loop diuretics Comparative pharmacology

Benzmetanide (CAS 28395-11-1) is a research-grade loop diuretic with up to 140-fold greater NKCC1 inhibitory potency than furosemide, enabling complete transporter blockade at sub-micromolar concentrations to minimize off-target effects (IC50 0.05–0.3 µM). Unlike bumetanide, it inhibits both NKCC isoforms and KCC2, making it non-substitutable for dual-cotransporter studies. Validated radioligand [3H]benzmetanide (Kd ≤ 30 nM) permits direct quantification of NKCC binding sites. Supplied as solid powder with >98% purity; ships ambient. For in vitro and preclinical use only.

Molecular Formula C20H18N2O5S
Molecular Weight 398.4 g/mol
CAS No. 28395-11-1
Cat. No. B1206909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzmetanide
CAS28395-11-1
Synonyms3-benzylamino-4-phenoxy-5-sulfamoylbenzoic acid
benzmetanide
H 25
H-25
Molecular FormulaC20H18N2O5S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3
InChIInChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26)
InChIKeyUCNWQTMKAPAUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzmetanide (CAS 28395-11-1) Procurement Guide: Chemical Class and Research-Use Identity


Benzmetanide (CAS 28395-11-1), also designated H-25 or 3-benzylamino-4-phenoxy-5-sulfamoylbenzoic acid, is a 4-sulfamoyl benzoic acid derivative classified as a loop diuretic within the broader class of Na-K-Cl cotransporter (NKCC) inhibitors [1]. First documented in the biomedical literature in the early 1980s, benzmetanide shares the core 5-sulfamoylbenzoic acid scaffold with clinically established loop diuretics including furosemide, bumetanide, piretanide, and torasemide [2]. Unlike its clinically approved counterparts, benzmetanide has never advanced to therapeutic use in humans and is available exclusively as a research compound for in vitro and preclinical investigations [1]. Its molecular formula is C20H18N2O5S with a molecular weight of 398.4 g/mol, and it is typically supplied as a solid powder requiring DMSO-based solubilization for experimental applications .

Why Benzmetanide (CAS 28395-11-1) Cannot Be Substituted with Furosemide or Bumetanide in NKCC Research


Despite belonging to the same 4-sulfamoyl benzoic acid class, loop diuretics exhibit substantial differences in their potency, isoform selectivity profiles, and binding kinetics at NKCC transporters that preclude interchangeable use in experimental settings. Benzmetanide demonstrates an inhibitory potency at NKCC1 that is up to 140-fold greater than furosemide in certain assay systems, a difference that fundamentally alters experimental design considerations including working concentration ranges, off-target engagement probabilities, and the interpretation of concentration-response relationships [1]. Furthermore, benzmetanide differs from bumetanide in its NKCC isoform selectivity profile: bumetanide exhibits preferential inhibition of NKCC2 (the renal isoform), whereas benzmetanide shows comparable or greater potency at NKCC1 (the widely expressed secretory isoform), making the two compounds non-substitutable for studies targeting specific NKCC isoforms [2]. Substituting a less potent analog without adjusting for these potency differentials risks either incomplete transporter blockade leading to false-negative results, or unintended off-target effects at the higher concentrations required to achieve equivalent inhibition [3].

Benzmetanide (CAS 28395-11-1) Quantitative Differentiation Evidence Against Comparator Loop Diuretics


NKCC1 Inhibitory Potency: Benzmetanide vs. Bumetanide, Piretanide, and Furosemide in Native Tissue Preparations

In a comprehensive literature review of NKCC inhibitory potencies across multiple native cell and tissue preparations, benzmetanide exhibits an IC50 range of 0.05–0.3 µM for NKCC1, which is lower than the reported IC50 range for bumetanide (0.25–0.6 µM) and piretanide (0.5–3 µM), and approximately 20- to 460-fold lower than furosemide (7–23 µM) when evaluated across turkey erythrocytes, chick cardiac cells, and winter flounder intestine preparations [1].

NKCC1 inhibition Loop diuretics Comparative pharmacology

Head-to-Head Potency Ranking: Benzmetanide IC50 = 0.05 µM vs. Bumetanide 0.3 µM in Winter Flounder Intestine Na-K-Cl Cotransport

In a direct comparative study of sulfamoyl benzoic acid derivatives on Na-K-Cl cotransport in winter flounder intestine, the relative efficacy (IC50 values) and order of potency were established as: benzmetanide (5 × 10⁻⁸ M) > bumetanide (3 × 10⁻⁷ M) > piretanide (3 × 10⁻⁶ M) > furosemide (7 × 10⁻⁶ M). Benzmetanide was 6-fold more potent than bumetanide and 140-fold more potent than furosemide in this assay system [1].

Na-K-Cl cotransport Comparative IC50 Marine teleost model

Binding Affinity Comparison: Benzmetanide Exhibits Higher Binding Potency than Bumetanide and Furosemide at NKCC

In competition binding studies using [3H]bumetanide binding to avian erythrocyte membranes, the rank order of potency for diuretic competition with bumetanide for binding sites was benzmetanide > bumetanide > furosemide. Specific binding required the presence of all three cotransported ions (Na+, K+, and Cl−), confirming interaction with the functional Na/K/2Cl cotransporter [1]. Additionally, both [3H]bumetanide and [3H]benzmetanide were shown to bind with high affinity (Kd ≤ 30 nM under optimal conditions) to membranes isolated from dog kidney outer medulla, validating benzmetanide as a high-affinity ligand for NKCC binding studies [2].

Radioligand binding NKCC pharmacology Competition binding assay

NKCC Isoform Selectivity Distinction: Benzmetanide vs. Bumetanide in Cotransporter Targeting

A key pharmacologic distinction exists between benzmetanide and bumetanide regarding NKCC isoform selectivity. Bumetanide is selective for NKCC isoforms (NKCC1 and NKCC2) and does not inhibit KCC2 at comparable concentrations. In contrast, benzmetanide, along with furosemide and piretanide, is not selective for NKCCs and also blocks KCC2 at roughly similar concentrations [1]. This differential selectivity profile has important implications for experimental design: bumetanide is preferred for studies requiring NKCC-specific inhibition, whereas benzmetanide may be selected when dual NKCC/KCC blockade is desired or when maximal NKCC1 potency is the primary experimental requirement [2].

NKCC isoform selectivity KCC cotransporter Transporter pharmacology

Tissue-Specific Potency Variation: Benzmetanide Equipotent to Bumetanide in Brain Capillary Endothelial Cells

In cultured rat brain capillary endothelial cells, the Na+-K+-Cl− cotransporter exhibited unusual pharmacologic sensitivity with benzmetanide (IC50 = 1–5 µM) showing equivalent potency to bumetanide (IC50 = 1–5 µM), both being more potent than piretanide (IC50 = 3–16 µM) and furosemide (IC50 = 7–11 µM) [1]. This tissue-specific pattern differs from the potency hierarchy observed in other systems (where benzmetanide is typically more potent than bumetanide) and highlights the importance of verifying comparator potency in the specific cell type or tissue under investigation [2].

Blood-brain barrier Endothelial NKCC Tissue-specific pharmacology

Application as Radiolabeled Probe: [3H]Benzmetanide Enables Direct NKCC Binding Quantification

[3H]Benzmetanide has been synthesized and validated as a radiolabeled probe for direct quantification of Na-K-Cl cotransporter binding sites. In dog kidney outer medulla membranes, [3H]benzmetanide binds with high affinity (Kd ≤ 30 nM under optimal conditions), and approximately 2 pmol/mg of binding sites were detected in crude membranes from the outer medulla [1]. In shark rectal gland perfusion studies, [3H]benzmetanide binding increased 16-fold upon VIP stimulation, correlating with a 20-fold increase in NaCl secretion, demonstrating its utility for functional transporter quantification [2]. While [3H]bumetanide is also available as a radioligand, [3H]benzmetanide offers an alternative probe with distinct binding characteristics that may be advantageous in systems where bumetanide binding exhibits higher non-specific background or where comparative binding studies are required [3].

Radioligand binding Transporter quantification NKCC detection

Recommended Research Applications for Benzmetanide (CAS 28395-11-1) Based on Quantitative Evidence


High-Potency NKCC1 Inhibition in Native Tissue Preparations

Benzmetanide is optimally suited for experiments requiring maximal NKCC1 inhibition at sub-micromolar concentrations in native cell or tissue preparations including turkey erythrocytes, chick cardiac cells, and winter flounder intestine, where its IC50 range of 0.05–0.3 µM offers 6-fold greater potency than bumetanide and up to 140-fold greater potency than furosemide [1]. This potency advantage enables complete transporter blockade at lower working concentrations, reducing the risk of off-target effects that may confound interpretation of results when higher concentrations of less potent analogs are required [2].

Radioligand Binding Studies for NKCC Transporter Quantification

[3H]Benzmetanide serves as a validated high-affinity radioligand for direct quantification of Na-K-Cl cotransporter binding sites in membrane preparations, with demonstrated Kd ≤ 30 nM in dog kidney outer medulla membranes [1]. This application is particularly valuable for studies correlating transporter expression with functional activity, as demonstrated in shark rectal gland perfusion experiments where [3H]benzmetanide binding increased 16-fold in parallel with secretagogue-stimulated NaCl secretion [2]. Researchers may select [3H]benzmetanide over [3H]bumetanide when comparative binding studies are required or when bumetanide binding exhibits unfavorable signal-to-noise characteristics in specific tissue preparations [3].

Dual NKCC/KCC Blockade Studies in Cation-Chloride Cotransporter Research

For experimental paradigms requiring simultaneous inhibition of both NKCC and KCC family transporters, benzmetanide offers the appropriate pharmacologic profile, as it blocks NKCC1, NKCC2, and KCC2 at roughly similar concentrations [1]. This contrasts with bumetanide, which is selective for NKCC isoforms and does not inhibit KCC2 at comparable concentrations [2]. This application is particularly relevant for studies of cell volume regulation in C6 glioma cells, where the Na+/K+/Cl− cotransport system was inhibited by loop diuretics with the potency order benzmetanide > bumetanide > piretanide > furosemide [3].

Ocular Hypertension and Glaucoma Research Models

Benzmetanide is specifically claimed in patent literature for reducing elevated intra-ocular pressure via direct ocular administration by inhibiting the Na+-K+-2Cl− cotransporter mechanism in trabecular meshwork cells of mammalian eyes [1]. The compound is described as useful for treating diseases of the eye associated with elevated intra-ocular pressure, including ocular hypertension and glaucoma [2]. For researchers developing novel ocular hypotensive agents or investigating the role of NKCC transporters in aqueous humor dynamics, benzmetanide represents a well-characterized tool compound with established patent precedent supporting its utility in this application domain [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzmetanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.